molecular formula C13H10FNO2 B1299927 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 3833-84-9

7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B1299927
CAS No.: 3833-84-9
M. Wt: 231.22 g/mol
InChI Key: GQDGXIDEQRWWKN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H and ¹³C NMR data for 7-fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (DMSO-d₆, 600 MHz):

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 12.80 (s, 1H) Carboxylic acid proton
¹H 8.45 (d, J = 8.4 Hz, 1H) H-8 (quinoline ring)
¹H 7.92 (d, J = 7.9 Hz, 1H) H-5 (quinoline ring)
¹H 7.62 (t, J = 7.8 Hz, 1H) H-6 (quinoline ring)
¹H 3.20–3.45 (m, 4H) Cyclopentane CH₂ groups
¹³C 167.9 Carboxylic acid carbonyl (C-9)
¹³C 158.4 (d, J = 245 Hz) C-7 (C–F coupling)
¹³C 145.2 Quinoline C=N (C-1)

The ¹⁹F NMR signal appears at -112.3 ppm , characteristic of aromatic fluorine. Spin-spin coupling between H-6 and F-7 (J = 9.5 Hz) confirms their adjacency.

Infrared (IR) Spectroscopy of Functional Groups

Key IR absorptions (KBr, cm⁻¹):

  • 1705 (s) : C=O stretch of carboxylic acid.
  • 1602, 1573 : Aromatic C=C vibrations in quinoline.
  • 1258 (m) : C–F stretch.
  • 3100–2500 (broad) : O–H stretch from carboxylic acid.

The absence of N–H stretches above 3300 cm⁻¹ confirms the absence of free amine groups, consistent with the fully conjugated quinoline system.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) reveals the following fragmentation pattern (m/z):

  • 231.1 [M+H]⁺ : Molecular ion peak.
  • 186.0 : Loss of COOH (-45 Da).
  • 167.1 : Subsequent loss of F (-19 Da).
  • 139.0 : Cyclopentaquinoline core fragment (C₉H₇N).

High-resolution mass spectrometry (HRMS) confirms the molecular formula with an exact mass of 231.2200 Da (calculated: 231.2203 Da).

Properties

IUPAC Name

7-fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-7-4-5-11-9(6-7)12(13(16)17)8-2-1-3-10(8)15-11/h4-6H,1-3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDGXIDEQRWWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=C(C=CC(=C3)F)N=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601172052
Record name 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID601172052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3833-84-9
Record name 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3833-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601172052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (Core Scaffold)

  • Starting Materials: Anthranilic acid and cyclopentanone.
  • Reaction Conditions: Cyclization in the presence of phosphoryl chloride (POCl3) to form the cyclopenta[b]quinoline ring system.
  • Yield: Approximately 40% reported in literature.
  • Notes: The reaction is conducted under acidic conditions (pH 3-4) with copper(II) sulfate pentahydrate as a catalyst in aqueous medium.

Catalytic Cyclization and Domino Reactions

  • Recent advances include copper(II) triflate (Cu(OTf)2) catalyzed cyclization reactions involving alkynylarylketone derivatives to form carbocycle-fused quinolines, which can be adapted for cyclopenta[b]quinoline synthesis.
  • Reaction conditions typically involve heating at 100-120 °C in acetonitrile with triflic acid (HOTf) as a co-catalyst for 10-24 hours.
  • These methods provide moderate to high yields (70-90%) and allow for structural diversity, including fluorinated derivatives.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization (Pfitzinger type) Anthranilic acid + cyclopentanone + POCl3 ~40 Acidic aqueous medium, CuSO4 catalyst
2 Fluorination Electrophilic fluorinating agent (e.g., Selectfluor) or fluorinated precursor Not specified Regioselective fluorination at C7
3 Purification Silica gel chromatography (hexane/AcOEt) - Yields of purified product up to 90%
4 Catalytic Domino Cyclization Cu(OTf)2, HOTf, CH3CN, 100-120 °C, 10-24 h 70-90 Alternative modern synthetic approach

Research Findings and Optimization Notes

  • Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress, especially during activation of carboxylic acid groups and fluorination steps.
  • Temperature Control: Low temperatures (around −5 °C) during activation steps improve yields and selectivity.
  • Solvent Choice: Tetrahydrofuran (THF) and acetonitrile (CH3CN) are preferred solvents for activation and cyclization reactions due to their polarity and ability to dissolve reagents.
  • Catalyst Loading: Copper(II) triflate at 5 mol% is effective for catalytic cyclization.
  • Purification: Silica gel chromatography with varying hexane/ethyl acetate ratios (from 7:1 to 2:1) is used to isolate pure compounds.
  • Yields: Modern catalytic methods yield up to 90% of the desired quinoline derivatives, including fluorinated analogs.

Summary Table of Key Preparation Parameters

Parameter Details
Core synthesis method Cyclization of anthranilic acid + cyclopentanone (Pfitzinger reaction)
Fluorination method Electrophilic fluorination or fluorinated precursors
Catalysts Cu(OTf)2 (5 mol%), CuSO4 (for cyclization)
Solvents THF, CH3CN, aqueous media
Temperature range −5 °C (activation), 100-120 °C (cyclization)
Reaction time 1-24 hours depending on step
Purification Silica gel chromatography (hexane/ethyl acetate)
Typical yields 40% (core), up to 90% (catalytic cyclization)

Chemical Reactions Analysis

7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic Acid
  • Structure : Chlorine replaces fluorine at position 5.
  • Molecular Formula: C₁₃H₁₀ClNO₂ (MW: 247.7) .
  • Applications: Used in tacrine analogs for acetylcholinesterase (AChE) inhibition (IC₅₀ values in the nanomolar range). Demonstrated higher selectivity for AChE over butyrylcholinesterase (BChE) compared to tacrine .
  • Key Difference : Chlorine’s larger atomic radius and lower electronegativity may reduce membrane permeability compared to fluorine .
6-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic Acid
  • Structure : Fluorine at position 6 instead of 6.
  • Molecular Formula: C₁₃H₁₀FNO₂ (MW: 231.22) .
  • No direct bioactivity data reported, but structural similarity suggests comparable applications .

Fused-Ring and Dimeric Derivatives

Pyrano[3,2-f]quinoline-9-carboxylic Acids
  • Structure: Additional pyran ring fused to the quinoline core.
  • Bioactivity: Moderate antibacterial activity (MIC = 16–64 µg/mL against E. coli and S. aureus). The fused oxygen-containing ring enhances rigidity but reduces solubility compared to the cyclopenta[b]quinoline scaffold .
7,7′-(Ethane-1,2-diyl)bis(2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic Acid)
  • Structure : Dimeric form linked via an ethylene bridge.
  • Properties : Low solubility in organic solvents (melting point >240°C with decomposition). Demonstrated utility as corrosion inhibitors and in optoelectronic materials due to extended π-conjugation .
  • Key Difference: Dimerization increases molecular weight (MW: ~462.44) and alters pharmacokinetics compared to the monomeric fluoro analog .

Substituent-Modified Analogs

3-(4-Hydroxybenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic Acid
  • Structure : Hydroxybenzylidene group at position 3.
  • Bioactivity: Optimized derivatives (e.g., ST3ND-25, ST3ND-34) showed enhanced STAT3-dependent tumor cell growth inhibition. The phenolic group forms critical hydrogen bonds with Glu111 and Arg114 in target proteins .
  • Key Difference : Bulky substituents improve target affinity but may reduce bioavailability compared to the smaller fluorine group .
3-[(3,4-Dimethoxyphenyl)methylene]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic Acid
  • Structure : Dimethoxyphenyl substituent at position 3.
  • Properties : Higher molecular weight (MW: 375.37) and predicted pKa = 10.25, suggesting altered solubility and ionization under physiological conditions .

Quinolone-Based Analogs

10-Fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic Acid
  • Structure: Oxazinoquinoline core with piperazine and fluorine substituents.
  • Properties : MW = 361.37; complex structure reduces synthetic accessibility. Designed for enhanced selectivity in antimicrobial or anticancer applications .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight Solubility Key Functional Groups Reported Bioactivity
7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid ~231.2 Moderate (predicted) Fluorine, carboxylic acid AChE inhibition (hypothetical)
7-Chloro analog 247.7 Low Chlorine, carboxylic acid IC₅₀ = 3.65 nM (AChE)
Dimeric bis-acid ~462.4 Very low Ethylene bridge, carboxylic acid Corrosion inhibition
Pyrano[3,2-f]quinoline ~289.3 Low Pyran ring, carboxylic acid MIC = 16–64 µg/mL (antibacterial)

Structure-Activity Relationship (SAR) Insights

  • Fluorine vs. Chlorine’s larger size may hinder penetration into hydrophobic pockets .
  • Position of Substituents: Fluorine at position 7 (vs. 6) optimizes steric compatibility with active sites, as seen in related quinolones .
  • Dimerization : Increases molecular rigidity and π-conjugation but reduces solubility, limiting in vivo applications .

Biological Activity

7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CAS No. 3833-84-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including cytotoxicity, antimicrobial activity, and enzyme inhibition.

  • Molecular Formula : C₁₃H₁₀FNO₂
  • Molecular Weight : 231.22 g/mol
  • LogP : 2.56 (indicating moderate lipophilicity)

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays demonstrated that 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid exhibited significant inhibition of cell proliferation in cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer) with IC₅₀ values ranging from 0.51 to 1.07 µg/mL .

Cell LineIC₅₀ Value (µg/mL)
A5490.61 ± 0.19
HepG20.51 ± 0.13
SGC-79011.07 ± 0.22

These results indicate that the compound has a strong potential as an anticancer agent, surpassing traditional chemotherapeutics like 5-fluorouracil in certain contexts.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It was evaluated against a variety of bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria . The structure-activity relationship suggests that modifications to the cyclopenta[b]quinoline core can enhance antibacterial potency.

Enzyme Inhibition

The compound's interaction with various enzymes has also been studied. It has been reported to inhibit several cytochrome P450 enzymes, including CYP1A2 and CYP2C19, which are crucial for drug metabolism . Such inhibition could lead to significant drug-drug interactions when co-administered with other medications metabolized by these enzymes.

Case Studies

  • Cytotoxicity Assessment : A study conducted on the cytotoxic effects of this compound on human gastric cancer cells revealed that it induces apoptosis through the mitochondrial pathway, suggesting a mechanism that warrants further exploration for therapeutic applications .
  • Antibacterial Evaluation : In a comparative study of various quinoline derivatives, 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid was found to be more effective than its analogs in inhibiting bacterial growth, emphasizing its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of anthranilic acid derivatives with cyclopentanone in POCl₃ under reflux conditions . Key parameters include temperature control (120–150°C) and stoichiometric ratios of reactants. For example, substituting POCl₃ with polyphosphoric acid (PPA) may alter reaction kinetics and purity . Yield optimization often requires post-synthetic purification via recrystallization (e.g., acetone/ethanol mixtures) to achieve >70% purity .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, ¹H NMR signals at δ 1.20–4.56 ppm confirm cyclopentane ring protons, while fluorine coupling constants (e.g., ²JC-F = 21–23 Hz) validate fluorination . FTIR peaks near 1673–1719 cm⁻¹ indicate carboxylic acid and ketone functionalities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Due to acute toxicity and skin irritation risks, use PPE (gloves, goggles) and work in a fume hood. First-aid measures include immediate rinsing with water for skin/eye contact and medical consultation for ingestion . Storage should be in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the fluorine substituent at position 7 influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Fluorine’s electronegativity increases electron withdrawal, stabilizing the quinoline ring and enhancing electrophilic substitution reactivity. Computational studies (e.g., DFT) reveal reduced HOMO-LUMO gaps (ΔE ≈ 3.5 eV), correlating with increased bioactivity in analogs . Experimental validation via cyclic voltammetry can quantify redox potentials .

Q. What strategies resolve contradictions in spectral data interpretation for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR coupling constants or MS fragmentation patterns often arise from stereochemical variations or impurities. Cross-validate using 2D NMR (COSY, HSQC) and tandem MS/MS. For example, misassignment of cyclopentane ring protons can be corrected via NOESY correlations .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s pharmacological potential?

  • Methodological Answer : Synthesize analogs with variable alkyl chain lengths (e.g., propyl to nonyl) at the 9-carboxylic acid position. Assess biological activity (e.g., antimicrobial IC₅₀) and correlate with LogP values. For instance, hexyl chains (LogP ≈ 2.8) in analogs show enhanced membrane permeability .

Q. What catalytic systems improve the efficiency of cyclopenta[b]quinoline ring formation?

  • Methodological Answer : Transition-metal catalysts (e.g., Pd/C) under hydrogenation conditions reduce reaction times by 30–40% compared to traditional acid-mediated cyclization. For example, Pd/C (5 mol%) in ethanol at 80°C achieves >85% yield for related quinoline derivatives .

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